molecular formula C20H19FN2O3 B11135246 methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalaninate

methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalaninate

Cat. No.: B11135246
M. Wt: 354.4 g/mol
InChI Key: TYHIPMDQGFWGDZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorinated indole moiety, which enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps, starting with the preparation of the indole core. The fluorinated indole can be synthesized through electrophilic substitution reactions, where fluorine is introduced into the indole ring. The next step involves the acylation of the indole with an appropriate acylating agent to form the acetamido group. Finally, the esterification of the resulting compound with methanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines.

Scientific Research Applications

METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The fluorinated indole moiety enhances its binding affinity to biological receptors, leading to modulation of cellular pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[2-(1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE: Lacks the fluorine atom, resulting in different biological activity.

    METHYL 2-[2-(5-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE: Fluorine is positioned differently, affecting its properties.

    METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE: Chlorine substitution instead of fluorine, leading to distinct chemical behavior.

Uniqueness

The presence of the fluorine atom at the 6-position of the indole ring in METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE enhances its stability and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2S)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C20H19FN2O3/c1-26-20(25)17(11-14-5-3-2-4-6-14)22-19(24)13-23-10-9-15-7-8-16(21)12-18(15)23/h2-10,12,17H,11,13H2,1H3,(H,22,24)/t17-/m0/s1

InChI Key

TYHIPMDQGFWGDZ-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.